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Dermaseptin-S11

Cat. No.: B1576995
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-S11 is a cationic, amphipathic antimicrobial peptide (AMP) originating from frog skin secretions . As part of the Dermaseptin family, it is investigated for its potent, broad-spectrum activity against a range of pathogens, including Gram-negative bacteria . Its research value is significant in the face of growing multidrug-resistant bacterial threats, as it employs a membrane-targeting mechanism that physically disrupts microbial membranes, a process that may reduce the likelihood of resistance development . This mechanism involves the peptide binding to the membrane surface until a critical concentration is reached, leading to membrane permeabilization, transient pore formation, and eventual collapse of the target cell . Beyond its direct antimicrobial applications, research into related Dermaseptins indicates potential for dual-functionality, showing activity against various sexually transmitted infection-causing pathogens and demonstrating spermicidal properties, positioning them as candidates for novel topical microbicide research . Further studies on analogous peptides also explore their anti-proliferative effects on certain cancer cell lines, suggesting wider therapeutic potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

ALWKTLLKGAGKVFGHVAKQFLGSQGQPES

Origin of Product

United States

Discovery, Isolation, and Contextual Characterization of Dermaseptin S11

Isolation Methodologies from Amphibian Skin Secretions

The isolation of dermaseptins, including Dermaseptin-S11, from amphibian skin is a multi-step process that begins with the collection of skin secretions. These secretions are rich in peptides and are produced by granular glands in the frog's skin. sci-hub.sescielo.br

The general procedure for isolating these peptides involves the following key steps:

Stimulation and Collection: The skin secretions are typically obtained by mild electrical stimulation of the granular glands. embrapa.br This method prompts the release of the glandular contents onto the skin's surface through a holocrine mechanism, which involves the rupture of the plasma membrane. sci-hub.se

Extraction and Fractionation: The collected crude secretion is then processed to isolate the peptides. A common technique is reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov The crude extract is dissolved in a suitable solvent, often containing trifluoroacetic acid, and then passed through a chromatography column. mdpi.com

Purification and Identification: The peptides are eluted from the column using a gradient of a solvent like acetonitrile. mdpi.com Different peptides are separated based on their physicochemical properties, and the fractions are collected. Further purification steps may be necessary. The molecular mass and sequence of the isolated peptides are then determined using techniques such as mass spectrometry (MS/MS) and Edman degradation. scielo.brnih.gov For some dermaseptins, identification has also been achieved by cloning from a skin secretion-derived cDNA library. nih.govasm.org

Table 1: General Steps in Dermaseptin (B158304) Isolation

StepMethodologyPurposeReference
1. Secretion CollectionMild electrical stimulation of skin glandsTo induce the release of peptide-rich secretions from the frog. embrapa.br
2. Crude FractionationReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To separate the complex mixture of molecules in the crude secretion. mdpi.comnih.gov
3. PurificationFurther chromatographic stepsTo isolate individual peptides to homogeneity. nih.gov
4. CharacterizationMass Spectrometry and Edman DegradationTo determine the precise amino acid sequence and molecular weight of the peptide. scielo.brnih.gov

Identification of this compound within the Dermaseptin S Family

This compound is classified as a member of the Dermaseptin S family, which was originally isolated from the South American frog Phyllomedusa sauvagei. nih.govuniprot.org The identification of new members of this family, including S9, S10, and S11, was reported following cloning from a cDNA library derived from skin secretions. nih.govasm.org

The Dermaseptin S family is one of several families within the broader dermaseptin superfamily, which also includes phylloseptins, dermatoxins, and others. sci-hub.setcdb.org Peptides within a specific family, like the Dermaseptin S group, are structurally related, often differing by only a few amino acid substitutions or deletions. sci-hub.se The classification of this compound into this family is based on its sequence homology with other Dermaseptin S peptides. embrapa.br These peptides are linear, polycationic, and typically consist of 28 to 34 amino acid residues. nih.govasm.org

Primary Sequence Analysis and Structural Motif Identification of this compound

The primary structure of this compound has been determined through sequencing. The amino acid sequence is a key determinant of its structure and function.

The sequence for this compound is: ALWKTLLKGAGKVFGHVAKQFLGSQGQPES imrpress.com

Analysis of this sequence reveals several characteristic features of the dermaseptin family:

Cationic Nature: The presence of lysine (B10760008) (K) residues gives the peptide a net positive charge, which is a common feature of many antimicrobial peptides. wikipedia.org

Amphipathic α-Helix: Like other dermaseptins, this compound has the propensity to form an amphipathic α-helical structure, particularly when it interacts with membranes. nih.govnih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite sides of the helix, which is crucial for its ability to disrupt microbial membranes.

Conserved Motifs: The Dermaseptin S family peptides often share a conserved tryptophan (Trp) residue at position 3 and a consensus motif in the middle region. nih.govasm.orgoup.com

Table 2: Primary Sequence and Properties of this compound

PropertyDescriptionReference
Amino Acid SequenceALWKTLLKGAGKVFGHVAKQFLGSQGQPES imrpress.com
OriginPhyllomedusa sauvagei (Sauvage's leaf frog) uniprot.org
Key Structural FeaturePotential to form an amphipathic α-helix nih.govnih.gov
Charge CharacteristicPolycationic due to lysine residues wikipedia.org

Molecular and Cellular Mechanisms of Action of Dermaseptin S11

Antimicrobial Action Modalities

The primary mode of action for Dermaseptin-S11, like other dermaseptins, involves direct interaction with and disruption of microbial cell membranes. nih.govnih.gov This interaction is facilitated by the peptide's physicochemical properties, including its positive charge and amphipathic nature.

Membrane Permeabilization and Disruption Mechanisms

This compound's antimicrobial activity is largely attributed to its ability to permeabilize and disrupt the integrity of microbial cell membranes. nih.govnih.govresearchgate.net Initially unstructured in aqueous environments, the peptide folds into an amphipathic α-helical conformation upon contact with the negatively charged components of the microbial membrane. nih.govresearchgate.net This structural change is crucial for its function.

The positively charged amino acid residues of this compound are electrostatically attracted to the anionic phospholipids (B1166683) present in bacterial and fungal membranes. nih.govmdpi.com This initial binding is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer. nih.gov This process leads to membrane destabilization and the formation of transient pores or channels, a mechanism often described by the "carpet" or "toroidal pore" models. mdpi.comnih.gov These pores disrupt the membrane's barrier function, leading to the leakage of essential intracellular components and ultimately, cell death. nih.govnih.gov In some cases, at higher concentrations, this can lead to the complete disintegration of the membrane in a detergent-like manner. imrpress.com

The selective activity of dermaseptins is influenced by the lipid composition and electrical potential of the target membrane. asm.org For instance, the presence of cholesterol in mammalian cell membranes can inhibit the disruptive activities of AMPs, contributing to their selectivity for microbial cells. nih.gov

Interaction with Microbial Cell Components and Intracellular Targets

Beyond membrane disruption, evidence suggests that antimicrobial peptides like dermaseptins can also exert their effects by interacting with intracellular components. nih.govresearchgate.net After permeating the cell membrane, this compound can potentially interfere with crucial cellular processes. mdpi.comresearchgate.net These intracellular targets may include DNA, RNA, and various proteins, leading to the inhibition of nucleic acid and protein synthesis. mdpi.comresearchgate.net This dual-action mechanism, targeting both the cell membrane and internal machinery, contributes to the potent and rapid killing of microorganisms. asm.orgresearchgate.net

Specificity and Selectivity of this compound Against Diverse Microorganisms

This compound exhibits a broad spectrum of antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, protozoa, and viruses. nih.govasm.orguniprot.org The specificity of dermaseptins is linked to variations in their amino acid sequence, which affects their net charge, charge density, and the size of their polar face. nih.gov

Studies have demonstrated the in vitro activity of dermaseptins, including S1, against various pathogens. nih.gov For example, Dermaseptin-S1 has shown potent activity against the pathogenic fungus Aspergillus fumigatus and the protozoan Leishmania major. researchgate.net The dermaseptin (B158304) family, in general, has been shown to be effective against a variety of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. nih.govasm.org

The table below summarizes the antimicrobial activity of Dermaseptin S-family peptides against various microorganisms based on available literature.

Microorganism TypeSpeciesActivity of Dermaseptin S-family
Gram-positive Bacteria Staphylococcus aureusActive nih.govasm.org
Gram-negative Bacteria Escherichia coliActive nih.govasm.org
Pseudomonas aeruginosaActive nih.gov
Fungi Candida albicansActive nih.gov
Aspergillus fumigatusActive (specifically S1) nih.govresearchgate.net
Protozoa Leishmania majorActive (specifically S1) researchgate.net

Immunomodulatory Activities of this compound

In addition to their direct antimicrobial effects, dermaseptins, including this compound, possess immunomodulatory properties, meaning they can influence the host's immune response. nih.govfrontiersin.org This activity is a crucial aspect of their function as host defense peptides.

Modulation of Host Immune Cell Functions

This compound can modulate the functions of various host immune cells. Antimicrobial peptides in general can influence the activity of cells like macrophages, neutrophils, and lymphocytes. oatext.com For instance, some peptides can stimulate the activity of natural killer cells. nih.gov The interaction of AMPs with immune cells can lead to the enhanced expression of co-stimulatory receptors on dendritic cells, which are key in initiating adaptive immune responses. nih.gov Furthermore, AMPs can trigger the recruitment of leukocytes to the site of infection. nih.gov

Signaling Pathway Involvement in Immunomodulation by this compound

The immunomodulatory effects of this compound are mediated through its interaction with specific signaling pathways within host cells. Antimicrobial peptides can activate various signaling cascades that lead to the production of cytokines and chemokines, which are crucial for orchestrating an immune response. mdpi.com For example, some AMPs can neutralize inflammation by modulating nitric oxide production in macrophages. researchgate.net The interaction of AMPs with pathogen recognition receptors (PRRs) like Toll-like receptors (TLRs) on immune cells can trigger signaling pathways such as the MyD88/MAL pathway, leading to the activation of NF-κB. mdpi.com This transcription factor then promotes the expression of pro-inflammatory genes, resulting in the release of cytokines like IL-1β, IL-6, and TNF-α. mdpi.com

Biosynthesis, Gene Expression, and Regulation of Dermaseptin S11

Genetic Basis and Prepropeptide Structures of Dermaseptin-S11

The genetic foundation of this compound, like other dermaseptins, lies within a multigene family. mdpi.commdpi.com This genetic diversity allows for the production of a wide array of antimicrobial peptides, enhancing the frog's ability to combat various microbial threats. The genes encoding dermaseptins are characterized by a conserved structural organization. imrpress.comnih.gov

The precursor protein of this compound, known as the prepropeptide, is encoded by a cDNA that displays a typical architecture for secreted peptides. mdpi.comfrontiersin.org This precursor is a polypeptide chain that includes several distinct domains. The UniProt entry for this compound (accession number Q1EN13) from Phyllomedusa sauvagei indicates a precursor length of 75 amino acids. uniprot.org

The prepropeptide structure can be broken down as follows:

Signal Peptide: A 22-amino acid sequence at the N-terminus. This hydrophobic region directs the nascent polypeptide into the secretory pathway. nih.govmdpi.comuniprot.org

Propeptide: A 23-amino acid acidic spacer region that follows the signal peptide. uniprot.org This domain is thought to play a role in the proper folding and processing of the mature peptide.

Mature Peptide: The 30-amino acid sequence of this compound itself. uniprot.org This is the biologically active portion of the precursor.

A key feature of dermaseptin (B158304) precursors is the remarkable conservation of the preproregion (signal peptide and acidic propeptide) across different species and even between distant frog families. imrpress.comnih.gov In stark contrast, the C-terminal region encoding the mature antimicrobial peptide is highly variable. This juxtaposition of a conserved N-terminus and a hypervariable C-terminus is a hallmark of the dermaseptin gene family and suggests a common evolutionary origin and an important, conserved function for the prepro-region. nih.gov

Table 1: Structural Domains of the this compound Precursor

DomainPosition (Amino Acids)Description
Signal Peptide1-22Directs the protein into the secretory pathway. nih.govuniprot.org
Propeptide23-45Acidic spacer involved in folding and processing. uniprot.org
Mature Peptide46-75The active this compound peptide. uniprot.org

Transcriptional and Translational Regulation of this compound Gene Expression

The expression of antimicrobial peptide genes in amphibians is a tightly controlled process, ensuring that these potent molecules are produced when needed, such as in response to injury or infection. researchgate.net Gene expression can be regulated at multiple levels, including transcriptional, post-transcriptional, and translational stages. libretexts.orgkhanacademy.org

Transcriptional Regulation: The transcription of genes, including those for AMPs, is initiated by the binding of transcription factors to specific DNA sequences in the promoter region of the gene. nih.gov Studies on other amphibian AMP genes, such as those for bombinin and palustrins, have identified binding sites for regulatory factors like the NF-κB family in their promoter regions. nih.govresearchgate.net These factors are known to play a crucial role in the immune response. For instance, the bombinin gene promoter is activated in a lipopolysaccharide-dependent manner, indicating a response to bacterial components. nih.gov It is plausible that similar mechanisms regulate the transcription of the this compound gene, allowing for its induced expression upon pathogenic challenge.

Translational Regulation: Following transcription, the resulting messenger RNA (mRNA) is translated into protein. This process is also a point of regulation. In eukaryotes, translation can be controlled by various factors, including microRNAs (miRNAs) that can bind to mRNA and either block translation or lead to mRNA degradation. khanacademy.orgfiveable.me Furthermore, the initiation of translation is a key regulatory step, often controlled by the availability and activity of specific protein factors. khanacademy.org While specific studies on the translational regulation of this compound are limited, the general principles of eukaryotic gene expression suggest that its synthesis is likely subject to such controls to fine-tune the amount of peptide produced. kahedu.edu.in

Post-Translational Processing and Maturation of this compound

Once the prepropeptide of this compound is synthesized, it undergoes a series of modifications, known as post-translational modifications (PTMs), to become a mature, active peptide. ptgcn.comthermofisher.comwikipedia.org These modifications are crucial for the proper function and stability of the final molecule.

The maturation process involves several key steps:

Cleavage of the Signal Peptide: As the prepropeptide enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved off. mdpi.com

Proteolytic Cleavage of the Propeptide: The remaining propeptide is then separated from the mature peptide sequence. This cleavage typically occurs at a specific prohormone processing site, often a Lys-Arg (KR) doublet, which is recognized by proprotein convertases. nih.govmdpi.comfrontiersin.org

C-terminal Amidation: Many antimicrobial peptides, including members of the dermaseptin family, are amidated at their C-terminus. mdpi.com This modification, where a glycine (B1666218) residue in the precursor serves as the amide donor, often enhances the peptide's stability and biological activity. mdpi.com

These PTMs are essential for transforming the inactive precursor into the potent antimicrobial agent that is this compound. cd-genomics.comresearchgate.net

Secretory Pathways of this compound in Amphibian Skin

This compound, along with other antimicrobial peptides, is synthesized and stored in specialized structures within the amphibian skin called granular glands. researchgate.netuc.pt These glands are distributed across the dorsal skin and serve as reservoirs for a cocktail of bioactive compounds. uc.pt

The secretion of these peptides is a regulated process, typically triggered by external stimuli such as stress, injury, or the presence of predators or pathogens. bohrium.comresearchgate.net The release mechanism is a holocrine-like process, where the contraction of myoepithelial cells surrounding the granular glands induces a massive discharge of their contents onto the skin surface. uc.pt This rapid release ensures that a high concentration of antimicrobial peptides, including this compound, is available to fend off invading microorganisms. bohrium.com The secreted peptides then become part of the mucus layer covering the frog's skin, forming a chemical shield against infection. uc.pt

Structure Activity Relationships Sar and Peptide Engineering of Dermaseptin S11

Identification of Critical Amino Acid Residues and Structural Motifs for Dermaseptin-S11 Activity

The antimicrobial potency of dermaseptins, including this compound, is not uniformly distributed along the peptide chain. Specific amino acid residues and structural motifs play critical roles in their ability to interact with and disrupt microbial membranes.

A conserved feature among many dermaseptins is a Tryptophan (Trp) residue near the N-terminus, often at position 3. nih.govresearchgate.net This residue is considered important for the initial interaction and anchoring of the peptide to the microbial membrane. researchgate.net The N-terminal domain of dermaseptins is suggested to be crucial for selectivity in binding to bacterial cell membranes. researchgate.net

Studies on dermaseptin (B158304) S4, a related peptide, have shown that substitutions increasing the net positive charge can dramatically enhance antibacterial activity. For instance, replacing neutral or hydrophobic residues with lysine (B10760008) has resulted in analogs with significantly improved potency against bacteria. researchgate.net The C-terminal region of dermaseptins is thought to be primarily involved in the non-specific lytic activity once the peptide has engaged with the membrane. researchgate.net Truncation of the C-terminus can lead to a significant decrease in biological activity, highlighting its importance. unito.it

Furthermore, a consensus motif, -AAA/GKAAL/G/NA-, has been identified in the middle region of many dermaseptin S family members, suggesting a conserved structural or functional role. researchgate.net The presence of glycine (B1666218) residues can provide conformational flexibility, potentially acting as a "hinge" that allows the peptide to adopt its functional structure upon membrane binding. mdpi.com

Design and Synthesis of this compound Analogs and Derivatives

Leveraging the understanding of SAR, scientists have designed and synthesized numerous analogs of dermaseptins to improve their therapeutic potential. researchgate.netnih.govuq.edu.aupnas.org Common strategies include amino acid substitution, truncation, and chemical modification. nih.govnih.gov

One approach involves creating shorter versions of the native peptide. While some truncation can be tolerated, excessive shortening, particularly from the C-terminus, often leads to a significant loss of antimicrobial activity. unito.itmdpi.com For example, a 16-mer analog of dermaseptin S1 displayed maximal antibacterial activity, even greater than the native peptide, whereas a 14-mer derivative showed a marked decrease in potency. unito.itnih.gov This suggests a minimal length is required to maintain the structural integrity necessary for function.

Amino acid substitution is a powerful tool to enhance activity and selectivity. Replacing hydrophobic residues with cationic ones, like lysine, can increase the net positive charge and improve interaction with bacterial membranes. researchgate.netnih.gov For instance, the substitution of methionine and asparagine with lysine in dermaseptin S4 resulted in an analog with significantly higher potency. researchgate.netresearchgate.net Conversely, introducing negative charges has been shown to reduce activity. researchgate.net The strategic placement of tryptophan residues has also been explored to enhance membrane perturbation. nih.gov

C-terminal amidation is another common modification used in peptide design. This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide and often leading to enhanced antimicrobial activity and stability. nih.gov

The synthesis of these analogs is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the precise and sequential addition of amino acids to build the desired peptide chain.

Table 1: Examples of Designed Dermaseptin Analogs and their Modifications

Parent PeptideAnalog/DerivativeModification(s)Observed Effect on Activity
Dermaseptin S116-mer peptideTruncationIncreased antibacterial activity compared to native DS1 nih.gov
Dermaseptin S4K4K20-S4Substitution (M4K, N20K)2-3 fold more potent against protozoa and RBC, 100-fold more potent against bacteria researchgate.net
Dermaseptin S4K4-S4SubstitutionSimilar behavior to K4K20-S4 researchgate.net
Dermaseptin S4K20-S4SubstitutionSimilar or reduced activity compared to native S4 researchgate.net
Dermaseptin S1DS1(1-29)-NH2C-terminal truncation and amidationSmall increase in antimicrobial activity unito.it
Dermaseptin S1DS1(1-14)-NH2C-terminal truncation and amidationAbout five-fold less active than the reference peptide unito.it

Conformational Dynamics and their Influence on this compound Biological Activity

Dermaseptins, including this compound, are typically unstructured in aqueous solutions but adopt a defined secondary structure, predominantly an α-helix, upon interacting with membrane environments. nih.govresearchgate.netgenscript.com This conformational flexibility is crucial for their biological activity. researchgate.net The transition from a random coil to an α-helical structure is a key step in their mechanism of action. pnas.org

The amphipathic nature of the α-helix is a determining factor in how the peptide orients itself and interacts with the lipid bilayer. nih.govresearchgate.net The hydrophobic face of the helix partitions into the nonpolar core of the membrane, while the hydrophilic, positively charged face remains at the lipid-water interface, interacting with the phospholipid headgroups. acs.org This interaction disrupts the membrane's integrity, leading to permeabilization and cell lysis. researchgate.netnih.gov

The stability of this helical conformation and the peptide's ability to aggregate within the membrane are influenced by its amino acid sequence. researchgate.net The hydrophobic moment (μH), a measure of the amphipathicity of a helix, is a critical parameter. mdpi.comresearchgate.net Studies on dermaseptin analogs have shown that modifications affecting the hydrophobic moment can significantly alter biological activity. mdpi.comresearchgate.net

The process of membrane binding and insertion is dynamic. It is proposed to be a multi-stage process involving initial electrostatic adhesion to the membrane surface, followed by insertion into the lipid bilayer. pnas.orgnih.govpnas.org The propensity of a peptide to transition from a surface-bound state to an inserted state is a key determinant of its lytic potency. nih.gov Some dermaseptin analogs with high cytolytic activity exhibit a greater propensity for this inserted state rather than just strong membrane adhesion. nih.gov

Furthermore, the aggregation state of the peptide in solution can influence its activity. Some studies suggest that aggregation can limit the availability of active monomers, and engineering peptides to be less aggregated in solution can enhance their potency. researchgate.net

Strategies for Enhancing Specificity and Potency of this compound through Peptide Modification

A major goal in the development of AMPs for therapeutic use is to enhance their potency against pathogens while minimizing toxicity to host cells. Several strategies have been employed to modify dermaseptins, including this compound, to achieve this.

Increasing Cationicity: A primary strategy is to increase the net positive charge of the peptide. This enhances the initial electrostatic attraction to the negatively charged bacterial membranes over the generally zwitterionic membranes of mammalian cells. asm.org This can be achieved by substituting neutral or hydrophobic amino acids with basic residues like lysine. researchgate.netnih.gov For example, the K4K20-S4 analog of dermaseptin S4, with two additional positive charges, showed a dramatic increase in antibacterial potency. researchgate.net

Optimizing Amphipathicity and Hydrophobicity: The balance between hydrophobicity and hydrophilicity is crucial. While a certain level of hydrophobicity is required for membrane insertion and disruption, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in high hemolytic activity. uq.edu.au Therefore, modifications aim to optimize the hydrophobic moment to maximize antibacterial activity while minimizing toxicity. researchgate.net This can involve strategic substitutions of hydrophobic amino acids. nih.gov

Truncation and Minimization: Creating shorter, "minimized" versions of dermaseptins can be a cost-effective strategy that may also improve specificity. nih.gov By identifying the minimal active sequence, non-essential residues can be removed, potentially reducing non-specific interactions and manufacturing costs. unito.itnih.gov However, as noted earlier, there is a limit to truncation beyond which activity is lost. unito.it

Hybridization and Motif Engineering: Incorporating specific motifs into the peptide sequence can enhance its properties. For instance, designing peptides with centrosymmetric structures or incorporating tryptophan residues at the end of an amphipathic α-helix are strategies that have been used to improve antimicrobial and endotoxin-neutralizing activities. nih.gov

Methodological Approaches in Dermaseptin S11 Research

In Vitro Cellular and Molecular Assays

In vitro assays are fundamental to characterizing the activity and mechanism of action of antimicrobial peptides like dermaseptins. These assays allow for controlled investigation of peptide-membrane interactions, antimicrobial efficacy, and effects on cellular viability and gene expression.

To understand how antimicrobial peptides kill target cells, researchers study their interactions with cellular membranes. Techniques like fluorescent binding and confocal microscopy are commonly employed for other dermaseptins to visualize and quantify this interaction. nih.govresearchgate.net For instance, peptides are often labeled with fluorescent probes, and their binding to model membranes (liposomes) or live cells is measured. nih.gov Confocal microscopy allows for high-resolution imaging to determine if a peptide simply binds to the surface or penetrates the cell. asm.org

However, specific studies utilizing fluorescent binding assays or confocal microscopy to investigate the membrane interaction of Dermaseptin-S11 could not be identified in the reviewed scientific literature.

Standard assays to determine the antimicrobial potency of a peptide include the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These tests quantify the lowest peptide concentration needed to inhibit the growth of or kill a specific microorganism, respectively. nih.gov Biofilm formation assays, often using methods like crystal violet staining, assess a peptide's ability to prevent or eradicate the formation of structured microbial communities, which are notoriously resistant to conventional antibiotics. mdpi.combmglabtech.com

While many dermaseptins have been rigorously tested against a wide array of bacteria and fungi, specific MIC or anti-biofilm data for this compound is not detailed in the available literature. nih.govresearchgate.net The UniProt database entry for this compound notes that it is predicted to have activity against Gram-positive and Gram-negative bacteria and fungi, but this annotation is inferred "by similarity" to other members of the dermaseptin (B158304) family rather than from direct experimental evidence on this specific peptide. uniprot.org

The therapeutic potential of an antimicrobial peptide depends on its selectivity—its ability to kill microbial cells while sparing host cells. Cytolytic activity is often assessed using hemolysis assays (measuring the lysis of red blood cells) and viability assays on various cell types. researchgate.netmdpi.com For peptides intended to treat infections in non-human hosts, such as those caused by protozoan parasites like Leishmania, viability studies are conducted on the parasite itself (e.g., promastigote or amastigote forms). asm.orgresearchgate.net

The UniProt database lists this compound as having hemolytic activity, though this is again inferred by similarity to its peptide relatives. uniprot.org Specific experimental studies examining the cytolytic activity of this compound against non-mammalian host cells or protozoan models were not found in the reviewed literature.

To explore the cellular pathways affected by an antimicrobial peptide, researchers may analyze changes in gene expression in the target organism upon exposure to the peptide. Techniques like quantitative Polymerase Chain Reaction (qPCR) and RNA-sequencing (RNA-seq) are powerful tools for this purpose. nih.govaesnet.org For example, studies on Dermaseptin-S1 showed it could downregulate the expression of virulence-related genes in Candida albicans. nih.gov Similarly, research on Dermaseptin B2 demonstrated its ability to alter the expression of genes related to proliferation and metastasis in cancer cells. uonbi.ac.ke

A review of the scientific literature did not yield any studies that performed gene expression analysis, such as qPCR or RNA-seq, to investigate the effects of this compound on target cells.

Cellular Viability and Cytolytic Activity Studies (Non-mammalian host cell models)

In Vivo Preclinical Models for Mechanistic Insights (Non-human focus)

In vivo models are crucial for validating the therapeutic potential of a peptide in a complex living system. These models help assess efficacy, and potential toxicity, and provide insights into the peptide's mechanism of action during a live infection.

For other dermaseptin derivatives, animal models, such as rat graft infection models, have been used to evaluate their efficacy in preventing infections by antibiotic-resistant bacteria like MRSA. nih.gov Murine skin infection models have also been employed to test the wound-healing and antibacterial efficacy of dermaseptins in vivo. researchgate.net

Despite the use of such models for other members of the dermaseptin family, no preclinical studies using animal models to specifically investigate the anti-infective action of this compound were identified in the available scientific literature.

Models for Investigating Host-Pathogen Interactions at the Molecular Level

The investigation of host-pathogen interactions at the molecular level is crucial for understanding the mechanisms of antimicrobial peptides like this compound. Various models are employed to elucidate these complex interactions.

Invertebrate model systems, such as the nematode Caenorhabditis elegans, offer a cost-effective and ethically favorable alternative to vertebrate models for initial research and high-throughput screening. These models are advantageous due to their short lifespan, transparency, and genetic tractability, which facilitate the study of pathogen-host dynamics. For instance, the social amoeba Dictyostelium discoideum is utilized as a model for human phagocytes to investigate mycobacterial infections, providing insights into the intricate mechanisms of host-pathogen interactions. nih.gov

Mathematical modeling is another powerful tool used to understand the dynamics of host-pathogen interactions. mpg.de These models can describe interactions across different time and spatial scales, incorporating approaches like dynamic optimization and game theory to analyze the complexities of pathogen and host interplay. mpg.de For example, models have been developed to explain the biodiversity of pathogens and the role of commensal bacteria in eradicating pathogenic species. mpg.de Different genetic interaction models, such as additive, multiplicative, and interaction-for-susceptibility models, are used to predict disease severity based on host and pathogen genotypes. apsnet.org

At the cellular level, research focuses on how intracellular pathogens manipulate host cells. Pathogens like Rickettsia secrete effector proteins to take over host cell signaling and nutrient pathways while evading the host's immune responses. csic.es The study of such pathogens provides valuable insights into cell biology and immunity. csic.es Furthermore, understanding how bacteria respond to antimicrobial agents is key. For example, studies on Staphylococcus aureus have identified specific transport systems and metabolic pathways that contribute to its survival against antimicrobial lipids. liverpool.ac.uk

These diverse models, from whole organisms to mathematical constructs and cellular systems, collectively contribute to a comprehensive understanding of how antimicrobial peptides like this compound function and interact with pathogens at a molecular level.

Computational and Biophysical Approaches

Molecular Dynamics Simulations and Peptide Design Algorithms

Molecular dynamics (MD) simulations have become a powerful tool in the study of antimicrobial peptides (AMPs) like this compound, offering atomic-level insights into their behavior and interactions. soton.ac.uknih.gov These simulations can capture the motion of every atom over time, allowing researchers to observe how peptides like this compound interact with bacterial membranes. soton.ac.uknih.gov For instance, MD simulations have been used to study the interaction of dermaseptin B2 with membranes, providing a molecular-level understanding of its mechanism. soton.ac.uk These computational models are particularly valuable for understanding how AMPs translocate across the complex outer membrane of Gram-negative bacteria. nih.gov

Peptide design algorithms are instrumental in developing new AMPs with improved properties. These algorithms can be used to create derivatives of naturally occurring peptides like dermaseptin S4 by modifying their length, composition, hydrophobicity, and net charge. nih.govmdpi.com The goal is to enhance their antimicrobial potency and specificity. mdpi.comnih.gov For example, algorithms can predict the helicity of peptide derivatives, a key factor in their antimicrobial activity. mdpi.com Computational tools are also being developed for the large-scale identification of novel antimicrobial peptides, such as antimalarial peptides, by analyzing their sequence features. acs.org These methods often involve creating training and independent test datasets to build and validate predictive models. acs.org

The synergy between MD simulations and peptide design algorithms allows for a rational approach to developing new therapeutic agents. By understanding the structural and dynamic basis of peptide-membrane interactions, researchers can design novel peptides with enhanced efficacy and reduced toxicity.

Spectroscopic Techniques (e.g., Circular Dichroism, NMR) for Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and conformational dynamics of peptides like this compound, which are crucial for their biological function.

Circular Dichroism (CD) Spectroscopy is widely used to determine the secondary structure of peptides in different environments. nih.govrsc.org The far-UV region of the CD spectrum (180-250 nm) is sensitive to the peptide backbone conformation. jascoinc.com For this compound and its analogs, CD spectra have shown that they adopt a largely α-helical conformation in membrane-mimicking environments, such as in the presence of liposomes or apolar solvents. nih.govnih.govresearchgate.net This induced helicity is a common feature of many antimicrobial peptides and is thought to be important for their ability to interact with and disrupt bacterial membranes. researchgate.net For example, CD spectra of dermaseptin in hydrophobic media indicated an 80% α-helical conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution. nih.govcopernicus.orgauremn.org.br Two-dimensional NMR techniques have been used to show that dermaseptins form amphipathic α-helices. researchgate.net NMR is particularly powerful for studying the conformational landscape of flexible peptides, as it can identify the relative populations of different conformers in solution. copernicus.orgnih.gov This information is critical for understanding the structure-activity relationship of these peptides. nih.gov

Together, these spectroscopic methods provide a detailed picture of the conformational properties of this compound, revealing how its structure changes in response to its environment, which is fundamental to its antimicrobial mechanism.

Bioinformatics and Omics Approaches for Sequence and Functional Analysis

Bioinformatics and "omics" technologies play a pivotal role in the discovery, characterization, and functional analysis of antimicrobial peptides like this compound.

Sequence Analysis is fundamental to understanding the relationships between different dermaseptin family members. uniprot.org Bioinformatics tools are used to align sequences, identify conserved motifs, and predict physicochemical properties. uniprot.orgnih.gov For instance, the UniProt database contains detailed information about the sequence, domains, and function of this compound. uniprot.org Analysis of various dermaseptin sequences reveals a common propensity to form amphipathic helical structures, which is a key determinant of their antimicrobial activity. nih.gov

Functional Analysis at the genomic and transcriptomic level provides insights into the biological roles of these peptides. Transcriptome analysis of frog skin secretions has led to the identification of numerous new antimicrobial peptides. researchgate.net These "omics" approaches can also reveal how bacteria respond to antimicrobial peptides. For example, transcriptomic studies of Staphylococcus aureus exposed to membrane-targeting antimicrobials have identified common response pathways, including those for energy maintenance and protein repair. liverpool.ac.uk

Phylogenetic Analysis , based on mature protein sequences, helps to understand the evolutionary relationships between different antimicrobial peptides. mdpi.com This can reveal how these peptide families have diversified to target different pathogens. mdpi.com The integration of bioinformatics with other experimental data allows for a comprehensive understanding of the structure-function relationships of this compound and related peptides, guiding the design of novel antimicrobial agents.

Molecular Cloning and Gene Identification Techniques

Molecular cloning and gene identification techniques have been instrumental in discovering and characterizing the genetic basis of dermaseptin peptides, including this compound. These methods allow researchers to isolate the genes encoding these peptides from the skin secretions of frogs, primarily from the Phyllomedusa genus. nih.govnih.gov

The process typically begins with the creation of a cDNA library from the frog's skin. This library is then screened to identify clones containing the gene of interest. nih.gov The nucleotide sequence of the gene is then determined, which allows for the deduction of the amino acid sequence of the precursor protein. nih.govnih.gov

Studies have revealed that dermaseptins are synthesized as prepropeptides. nih.govnih.gov These precursors consist of a signal peptide, an acidic pro-region, and the mature dermaseptin sequence. nih.govnih.gov The signal peptide directs the precursor to the secretory pathway, and the pro-region is cleaved off to release the active peptide. nih.gov A conserved Lys-Arg processing signal is often found at the cleavage site. nih.gov

Gene structure analysis has shown that dermaseptin genes can have a multi-exon structure. For example, some dermaseptin genes have a two-exon structure, where the first exon encodes the signal peptide and part of the pro-region, and the second exon encodes the remainder of the pro-region and the mature peptide. nih.gov The remarkable similarity in the N-terminal region of prepro-dermaseptins suggests a common evolutionary origin and a "secretory cassette" that has been utilized for the secretion of diverse peptides. nih.govresearchgate.net

These molecular cloning techniques have not only allowed for the identification of a wide variety of dermaseptin peptides but have also provided crucial insights into their biosynthesis and evolution. nih.govnih.govdharma.org.pl

Comparative and Evolutionary Aspects of Dermaseptin S11

Phylogenetics of Dermaseptin-S11 within Amphibian AMPs

This compound is a member of the extensive Dermaseptin (B158304) superfamily of antimicrobial peptides (AMPs) found in the skin secretions of frogs, particularly those from the Hylidae family. tcdb.orgnih.gov This superfamily is a striking example of a gene-based combinatorial library of defense molecules. It is composed of several distinct families of structurally and functionally diverse peptides, including the dermaseptins (sensu stricto), phylloseptins, plasticins, dermatoxins, and others. nih.govkambonomad.comresearchgate.net

This compound, isolated from the waxy monkey tree frog Phyllomedusa sauvagii, belongs to the dermaseptin (sensu stricto) family. imrpress.comuniprot.org Peptides in this specific family are characterized by certain conserved features, such as a tryptophan (Trp) residue near the N-terminus (typically at position 3), which is followed by a highly variable sequence that confers specific antimicrobial properties. imrpress.com

Phylogenetic analyses based on the conserved signal peptide sequences of the precursor proteins show that the Dermaseptin gene family arose in a common ancestor of the Hylidae and Ranidae frog families and subsequently diversified. oup.com This indicates a long evolutionary history with numerous gene duplication events. This compound is thus one of many paralogous peptides that have evolved within the Phyllomedusa genus, each species possessing its own unique arsenal (B13267) of AMPs. imrpress.com For instance, the skin of Phyllomedusa sauvagii alone contains at least 21 distinct AMPs from six different families. imrpress.com

Table 1: Diversity of Dermaseptin Superfamily Peptides in Phyllomedusa sauvagii

Peptide FamilyExample PeptideAmino Acid Sequence
DermaseptinDermaseptin-S1ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ
DermaseptinDermaseptin-S4ALWMTLLKKVLKAAAKALNAVLVGANA
Dermaseptin This compound ALWKTLLKGAGKVFGHVAKQFLGSQGQPES
DermatoxinDermatoxin-S1ALGTLLKGVGSAVATVGKMVADQFGKLLQAa
PhylloseptinPhylloseptin-S1FLSLIPHIVSGVASIAKHFa
PhylloxinPhylloxin-S1GWMSKIASGIGTFLSGVQQa

Note: This table showcases a sample of the peptide diversity within a single frog species, highlighting the evolutionary proliferation of the Dermaseptin superfamily. Data sourced from Amiche et al., 2008. imrpress.com

Evolutionary Divergence and Conservation of Dermaseptin Family Genes

The evolution of the Dermaseptin gene family is a classic example of how nature generates diversity through a combination of conserved and rapidly evolving gene regions. The genes encoding dermaseptins have a distinct structure that facilitates this process. nih.gov

Conservation: The precursor proteins for dermaseptins contain a highly conserved N-terminal preproregion, which includes a signal peptide that directs the molecule into the secretory pathway. kambonomad.comnih.gov This region is encoded by the first exon of the dermaseptin gene and shows remarkable sequence identity across different members of the superfamily, even between peptides with vastly different structures and functions. nih.govnih.gov This conservation of the "secretory" exon is a key evolutionary feature, allowing a wide array of different peptides to be produced and secreted using a common pathway. nih.gov

Divergence: In stark contrast to the conserved preproregion, the C-terminal domain of the precursor, which codes for the mature antimicrobial peptide, is hypervariable. kambonomad.comresearchgate.net This region is subject to repeated gene duplications followed by focal hypermutations—a high rate of localized mutations. tcdb.orgnih.gov This process generates a vast library of peptide sequences. The organization of the gene, with the signal peptide and the mature peptide encoded on separate exons, is thought to permit this rapid evolution of the functional C-terminal domain while maintaining the essential secretory signal. nih.gov This genetic architecture allows for the swift generation of novel peptides, like this compound, each with a potentially unique antimicrobial spectrum.

Adaptive Evolution of this compound in Response to Pathogen Pressure

The incredible diversity within the Dermaseptin superfamily is not random; it is the product of intense and ongoing positive (diversifying) selection. nih.govoup.com This evolutionary pressure is driven by the constant threat of infection from a wide array of pathogens in the frog's environment, including bacteria, fungi, and protozoa. imrpress.comnih.gov

The "gene-based combinatorial library" of peptides serves as a sophisticated chemical defense system. kambonomad.com The rapid mutation and diversification of the mature peptide-coding region of dermaseptin genes is an evolutionary strategy to counteract the fast-evolving microbial world. kambonomad.com When frogs move into new ecological niches, they encounter different pathogens, which creates selective pressure for new AMP variants that are effective against these specific threats. kambonomad.com

Studies have provided evidence that the mature domain of amphibian AMPs has been subject to diversifying selection. oup.com This suggests that the evolution of peptides like this compound is an adaptive response to pathogen pressure. By generating a multitude of peptides, the frog increases its chances of having an effective defense against any given microbe. The presence of multiple, distinct AMPs in a single frog species likely provides a synergistic effect, creating a formidable barrier to infection. tcdb.org This rapid adaptive evolution ensures that the frog's innate immune system can keep pace in the co-evolutionary arms race with pathogens. nih.gov

Future Directions and Emerging Research Avenues for Dermaseptin S11

Elucidation of Underexplored Mechanistic Pathways

While the primary antimicrobial action of many dermaseptins is attributed to the permeabilization and disruption of microbial cell membranes, emerging evidence suggests that this may not be the sole mechanism of action. researchgate.netnih.gov Future investigations are geared towards uncovering less understood pathways. It is hypothesized that some dermaseptins can translocate across the cell membrane without causing significant damage and subsequently interact with intracellular targets to disrupt normal cellular functions. frontiersin.org The precise nature of these non-membranolytic actions, such as the potential inhibition of nucleic acid or protein synthesis, remains a critical area for future research. portlandpress.com For instance, studies on other antimicrobial peptides (AMPs) have revealed that they can interfere with metabolic processes, a possibility that warrants investigation for Dermaseptin-S11. portlandpress.com The concentration of the peptide may also dictate the mechanism, with lower concentrations potentially triggering programmed cell death (apoptosis) through mitochondrial pathways, as seen in other dermaseptins, while higher concentrations lead to direct membrane lysis. nih.gov A deeper understanding of these alternative mechanisms is crucial for the development of targeted therapies.

Exploration of Novel Biological Activities and their Underpinnings

Beyond its established antimicrobial properties against Gram-positive and Gram-negative bacteria and fungi, this compound and the broader dermaseptin (B158304) family exhibit a range of other biological activities that are the subject of ongoing research. uniprot.orgasm.org These include anticancer, antiviral, and immunomodulatory effects. mdpi.comnih.gov

Anticancer Activity: Several dermaseptin peptides have demonstrated significant antiproliferative effects against various cancer cell lines, including lung cancer and glioblastoma. nih.govmdpi.comresearchgate.net The proposed mechanisms are often concentration-dependent, involving either direct lysis of cancer cell membranes, which tend to have a different lipid composition than non-cancerous cells, or the induction of apoptosis through intracellular signaling pathways. nih.govfrontiersin.orgnih.gov Future studies will likely focus on delineating the specific molecular targets and pathways involved in the anticancer activity of this compound and its derivatives.

Antiviral Activity: The antiviral potential of dermaseptins is a growing field of interest. asm.org Research on dermaseptin analogues has shown activity against viruses such as Herpes Simplex Virus (HSV) and Zika virus. nih.gov The mechanism may involve inhibiting the initial stages of viral infection. nih.gov For example, Dermaseptin 01 has shown activity against Dengue virus type 2. unirioja.es The exploration of this compound's efficacy against a broader spectrum of viruses and the elucidation of its antiviral mechanisms are key future research directions.

Immunomodulatory Effects: Dermaseptins have been shown to modulate the host immune response. nih.gov This can involve stimulating the microbicidal activities of immune cells like neutrophils or suppressing the production of inflammatory cytokines by binding to lipopolysaccharides (LPS). nih.gov The ability to modulate the immune system presents therapeutic opportunities for treating inflammatory conditions and enhancing the body's natural defenses. bioline.org.brmdpi.comwjgnet.com Understanding the specific interactions of this compound with different immune cells and signaling pathways is a crucial next step. mdpi.com

Other Potential Activities: The dermaseptin family has also been explored for other activities, such as spermicidal effects, which could have applications in the development of novel contraceptives. nih.gov The synergistic effects of dermaseptins with conventional antibiotics are also being investigated as a strategy to combat multidrug-resistant bacteria. nih.govmdpi.com

Table 1: Investigated Biological Activities of Dermaseptin Family Peptides

Biological Activity Target Organism/Cell Line Investigated Dermaseptin/Derivative Key Findings Reference(s)
Anticancer Human glioblastoma U-251 MG cells Dermaseptin-PS1 Induces apoptosis at low concentrations and membrane disruption at high concentrations. nih.gov
Lung cancer cell lines (H157) Dermaseptin-PP Exhibits selective cytotoxicity and induces apoptosis. frontiersin.org
Lung cancer cell lines Dermaseptin-SS1 and analogues Shows significant antiproliferative activity. mdpi.comresearchgate.netnih.gov
Antiviral Dengue virus type 2 Dermaseptin 01 Displays antiviral effect in both insect and mammalian cells. unirioja.es
Zika virus (ZIKV PF13) Dermaseptin S4 derivatives Inhibit the initial stages of virus infection. nih.gov
Herpes Simplex Virus type 2 Dermaseptin S4 derivatives Reduces viral infectivity. asm.org
Immunomodulatory Rat and human neutrophils Dermaseptin-S1 Stimulates microbicidal activities. nih.gov
Macrophages Dermaseptin-S4 Suppresses activation and production of inflammatory cytokines. nih.gov
Spermicidal Human sperm Dermaseptins Exhibit dose-dependent spermicidal activity. nih.gov

Development of Advanced Peptide Engineering Strategies for Enhanced Functionality

To harness the full therapeutic potential of this compound, peptide engineering strategies are being employed to enhance its efficacy, selectivity, and stability. mdpi.com This involves rational design based on structure-activity relationship (SAR) studies. asm.orgnih.gov Key strategies include:

Peptide Truncation: Studies on other dermaseptins have shown that it is possible to truncate the peptide sequence, removing certain domains (like the C-terminal helix) to reduce nonspecific lytic activity while retaining or even improving antimicrobial selectivity. nih.govnih.gov

Creation of Analogues and Derivatives: Synthesizing analogues with modified structures, such as the acylation of the N-terminus, has been shown to create peptides that can kill intraerythrocytic malaria parasites without lysing the host red blood cells. nih.gov The design of novel analogues is a key area of research for improving the therapeutic index of dermaseptins. researchgate.netnih.gov

Table 2: Examples of Peptide Engineering Strategies for Dermaseptins

Engineering Strategy Peptide Modification Desired Outcome Reference(s)
Amino Acid Substitution Dermaseptin S4 derivative Addition of lysine (B10760008) residues Increase positive charge, decrease hydrophobicity and hemolytic activity while maintaining high biological activity. nih.gov
Peptide Truncation Dermaseptin S4 derivative Truncation of C-terminal amino acids Reduce toxicity and nonspecific membrane lytic activity. nih.gov
Analogue Design Dermaseptin-SS1 Substitution of Alanine (B10760859) with Valine (14V) and addition of Lysine (5K) Lower salt sensitivity and more rapid bacterial killing. mdpi.comresearchgate.netnih.gov
N-terminus Acylation K4S4(1-13)a Addition of propionyl or isobutyryl groups Kill intraerythrocytic Plasmodium falciparum without lysing the host erythrocyte. nih.gov

Integration of Multidisciplinary Approaches for Holistic Understanding

A comprehensive understanding of this compound necessitates a multidisciplinary research approach, integrating methodologies from various scientific fields. youtube.com This involves combining experimental techniques from biology and biophysics with computational methods.

Experimental Approaches: These include techniques from molecular biology for cloning and expressing peptide variants, biophysical methods like Nuclear Magnetic Resonance (NMR) and circular dichroism to study peptide structure and membrane interactions, and cell biology assays to determine biological activity and mechanisms. nih.govacs.org

Computational Modeling and Simulation: In silico approaches are becoming increasingly vital. mdic.orgtu-dresden.demit.edu Computational modeling can predict the three-dimensional structure of this compound and its analogues, simulate their interactions with model cell membranes, and help in the rational design of new peptides with enhanced properties. usp.brnih.gov These computational tools can significantly accelerate the research and development process by prioritizing promising candidates for experimental validation.

By combining these diverse approaches, researchers can build a holistic picture of this compound, from its fundamental structure-function relationships to its potential as a versatile therapeutic agent. This integrated strategy will be instrumental in overcoming the challenges of peptide-based drug development and unlocking the full potential of this compound in medicine.

Q & A

Q. How can machine learning enhance the design of this compound analogs with improved therapeutic indices?

  • Answer : Train neural networks on peptide libraries (e.g., CAMPR3, APD3) to predict antimicrobial/cytotoxic activity. Validate top candidates via in silico docking (e.g., AutoDock Vina) and synthesize prioritized sequences for empirical testing .

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